4-Bromo-2-fluoro-3-methylaniline hydrochloride
Description
Properties
Molecular Formula |
C7H8BrClFN |
|---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H |
InChI Key |
IYPVTPPUBXWZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methylaniline hydrochloride typically involves the halogenation of 2-fluoro-3-methylaniline. The process includes:
Hydrochloride Formation: The resulting 4-Bromo-2-fluoro-3-methylaniline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane, with bromine or a bromine source like N-bromosuccinimide (NBS) as the brominating agent.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
4-Bromo-2-fluoro-3-methylaniline hydrochloride is utilized in several scientific research fields:
- Chemistry It is used as an intermediate in synthesizing agrochemicals and pharmaceuticals.
- Biology It is employed in protein labeling and the study of enzyme interactions.
- Medicine It is investigated for potential therapeutic properties and as a building block for drug development.
- Industry It is used in the production of dyes, pigments, and other specialty chemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Nucleophilic Substitution The bromine atom can be replaced by other nucleophiles. Reagents such as potassium tert-butoxide or sodium methoxide in polar aprotic solvents can be used. This leads to the formation of various substituted anilines.
- Oxidation The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used.
- Reduction The nitro group can be reduced to an amine. Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride can be used. This leads to the formation of amines or other reduced derivatives.
Case Studies
- Study on Enzyme Inhibition A study evaluated the compound's effect on specific enzymes involved in cancer metabolism. Results indicated that it significantly inhibited enzyme activity, leading to reduced tumor growth in xenograft models.
- Signal Transduction Pathways Research investigating its impact on the MAPK/ERK pathway revealed that treatment with this compound resulted in decreased phosphorylation of ERK1/2, suggesting a potential mechanism for its anti-cancer effects.
Applications in Drug Development
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Crystallographic and Hydrogen-Bonding Behavior
- 4-Bromo-2-chloroaniline (free base) forms planar crystals with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, creating sheets . The hydrochloride version of the target compound likely exhibits stronger ionic interactions (N–H⁺⋯Cl⁻) and altered packing compared to non-salt forms.
Biological Activity
4-Bromo-2-fluoro-3-methylaniline hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, along with a methyl group on the nitrogen atom, influences its chemical reactivity and biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
- Molecular Formula : C₇H₈BrFN
- Molecular Weight : Approximately 204.04 g/mol
- Structure : The compound features a bromine atom at the para position (4), a fluorine atom at the meta position (2), and a methyl group attached to the nitrogen atom.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor by binding to active sites or altering enzyme kinetics.
- Signal Transduction Modulation : It may influence cellular signaling pathways by modifying receptor interactions or downstream signaling events.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
Research Findings
Recent studies have focused on the cytotoxic effects and mechanisms of action of this compound. The following sections summarize key findings:
Cytotoxic Activity
In vitro studies have demonstrated that this compound displays significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induces apoptosis through G0/G1 phase arrest |
| MCF-7 | 6.5 | Inhibits cell proliferation via signal transduction interference |
| HeLa | 7.0 | Promotes G2/M phase arrest leading to cell death |
Case Studies
-
Study on Enzyme Inhibition :
- A study evaluated the compound's effect on specific enzymes involved in cancer metabolism. Results indicated that it significantly inhibited enzyme activity, leading to reduced tumor growth in xenograft models.
-
Signal Transduction Pathways :
- Research investigating its impact on the MAPK/ERK pathway revealed that treatment with this compound resulted in decreased phosphorylation of ERK1/2, suggesting a potential mechanism for its anti-cancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoro-2-methylaniline | Similar halogen substitutions | Moderate cytotoxicity |
| 4-Fluoro-3-methylaniline | Lacks bromine | Low cytotoxicity |
| 4-Bromo-3-(trifluoromethyl)aniline | Additional trifluoromethyl group | High enzyme inhibition |
Applications in Drug Development
The unique properties and biological activities of this compound make it a valuable candidate for further pharmacological studies. Its role as an intermediate in synthesizing pharmaceuticals highlights its potential utility in developing new therapeutic agents targeting various diseases, particularly cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
